3-Tert-butyl-4-(chloromethyl)-1,2-oxazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-tert-butyl-4-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCANFCNZPHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-tert-butyl-4-(chloromethyl)-1,2-oxazole reveals several plausible disconnection points for strategic synthesis planning. The most common and effective strategies for disconnecting the 1,2-oxazole ring involve breaking the C-O and C-N bonds formed during cyclization.
One primary disconnection strategy involves a [3+2] cycloaddition pathway. This approach disconnects the molecule into a nitrile oxide component (the source of the N-O unit and the C3 substituent) and a dipolarophile (an alkyne or alkene providing the C4 and C5 atoms). For the target molecule, this translates to disconnecting to pivalonitrile oxide (as the precursor for the 3-tert-butyl group) and a three-carbon dipolarophile bearing a chloromethyl equivalent at the internal position.
Another significant disconnection approach is through condensation chemistry. This pathway breaks the ring down to a β-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine (B1172632). In this scenario, a 1,3-dicarbonyl compound containing a tert-butyl group and a precursor to the chloromethyl group would be required to react with hydroxylamine.
These primary disconnection strategies guide the forward synthesis, suggesting key intermediates and reaction types to be employed for the efficient construction of this compound.
De Novo Synthesis Approaches to the 1,2-Oxazole Ring
The de novo synthesis, or the construction of the 1,2-oxazole ring from acyclic precursors, is the most prevalent method for obtaining substituted isoxazoles. These methods can be broadly categorized into cycloaddition reactions, condensation/annulation reactions, and multicomponent reactions.
Cycloaddition Reactions for Oxazole (B20620) Ring Formation
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the regioselective synthesis of isoxazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a concerted or stepwise fashion.
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole (B147169) synthesis. For the synthesis of this compound, this would involve the reaction of pivalonitrile oxide with a suitably substituted alkyne. Pivalonitrile oxide can be generated in situ from pivalaldoxime (B7871274) via oxidation with reagents such as sodium hypochlorite (B82951) or N-chlorosuccinimide.
A plausible dipolarophile for this reaction would be propargyl chloride or a related three-carbon alkyne bearing a chloromethyl precursor. The regioselectivity of the cycloaddition is a critical factor, and it is generally governed by both electronic and steric factors of the nitrile oxide and the alkyne.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Pivalaldoxime | Propargyl Chloride | In situ nitrile oxide formation (e.g., NCS, base) | This compound |
| Pivalohydroximoyl chloride | Propargyl Chloride | Base (e.g., Triethylamine) | This compound |
This table represents a generalized reaction scheme based on established nitrile oxide cycloaddition chemistry.
Beyond the direct use of nitrile oxides, other [3+2] cycloaddition pathways can be envisaged. These might involve more complex, multi-step sequences where the key five-membered ring is formed through a cycloaddition event. The fundamental principle remains the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to construct the isoxazole core. The specific choice of reactants would be dictated by the desired substitution pattern and the availability of starting materials.
Condensation and Annulation Reactions
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for the synthesis of isoxazoles. To apply this to the synthesis of this compound, a suitable β-dicarbonyl precursor is required.
A potential starting material would be a β-ketoester or a 1,3-diketone containing a tert-butyl group at the appropriate position and a functional group at the C2 position that can be converted to a chloromethyl group. For instance, a compound like 4,4-dimethyl-1-(chloromethyl)-1,3-pentanedione could theoretically be cyclized with hydroxylamine. The regioselectivity of the cyclization is a key consideration, as two isomeric isoxazoles can potentially be formed.
| β-Dicarbonyl Precursor | Reagent | Conditions | Product |
| 4,4-Dimethyl-1-(chloromethyl)-1,3-pentanedione | Hydroxylamine hydrochloride | Basic or acidic conditions | This compound and/or 5-tert-butyl-4-(chloromethyl)-1,2-oxazole |
| Ethyl pivaloylchloroacetate | Hydroxylamine hydrochloride | Basic or acidic conditions | This compound and/or constitutional isomers |
This table illustrates a conceptual condensation approach.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted isoxazoles.
A potential MCR strategy for this compound could involve the one-pot reaction of an aldehyde, hydroxylamine, and a β-ketoester or a related active methylene (B1212753) compound. In this context, pivalaldehyde, hydroxylamine, and a chlorinated active methylene compound could potentially be combined under suitable catalytic conditions to afford the desired isoxazole. The development of such a specific MCR would require careful optimization of reaction conditions and catalysts to ensure high regioselectivity and yield.
Derivatization and Functionalization of Precursor Oxazoles
The construction of this compound can be envisaged through the strategic functionalization of a pre-formed 3-tert-butyl-1,2-oxazole core. This approach hinges on the selective introduction or modification of a substituent at the C4-position of the isoxazole ring.
Introduction of the Chloromethyl Group via Halogenation
A primary route to obtaining the target compound involves the direct or indirect introduction of a chloromethyl group onto the 3-tert-butyl-1,2-oxazole scaffold. This can be approached in two main ways: direct chloromethylation of the parent heterocycle or the halogenation of a precursor bearing a suitable functional group at the C4-position.
Direct chloromethylation of aromatic and heteroaromatic compounds is a known transformation, often employing reagents like formaldehyde (B43269) and hydrogen chloride. However, the regioselectivity of such reactions on a substituted isoxazole ring would need careful control to favor substitution at the C4-position over other potential sites.
A more controlled and likely more successful approach involves the derivatization of a C4-substituted precursor. For instance, the synthesis could start from 3-tert-butyl-4-methyl-1,2-oxazole. The methyl group could then be subjected to free-radical halogenation, for example, using N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN). The conditions for such a reaction would need to be optimized to achieve monochlorination and avoid over-halogenation.
Alternatively, a precursor such as 3-tert-butyl-4-(hydroxymethyl)-1,2-oxazole could be synthesized. The hydroxyl group can then be converted to a chloride using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. This two-step approach often provides better control and higher yields compared to direct side-chain halogenation.
Table 1: Potential Halogenation Strategies for Precursor Oxazoles
| Precursor Compound | Reagent(s) | Potential Conditions | Product |
| 3-tert-butyl-4-methyl-1,2-oxazole | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN) | Inert solvent (e.g., CCl₄), UV irradiation or heat | This compound |
| 3-tert-butyl-4-(hydroxymethyl)-1,2-oxazole | Thionyl Chloride (SOCl₂) | Aprotic solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | This compound |
| 3-tert-butyl-4-(hydroxymethyl)-1,2-oxazole | Phosphorus Trichloride (PCl₃) | Neat or in a high-boiling inert solvent | This compound |
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers a range of techniques that could potentially enhance the efficiency, selectivity, and sustainability of the synthesis of this compound.
Catalytic Systems for Enhanced Selectivity and Yield
The use of catalytic systems can significantly improve the halogenation of the C4-substituent. For the free-radical chlorination of a 4-methyl group, photocatalysis represents a modern approach that can offer milder reaction conditions and improved selectivity. Similarly, for the conversion of a 4-hydroxymethyl group, certain catalysts can facilitate the chlorination under less harsh conditions, minimizing potential side reactions on the isoxazole ring. While specific catalytic systems for this exact transformation are not prominently reported, related methodologies in heterocyclic chemistry suggest the potential for transition-metal or organocatalytic approaches.
Solvent Engineering and Green Solvents in Synthesis
The choice of solvent can have a profound impact on reaction outcomes, including yield, selectivity, and environmental footprint. Traditional halogenation reactions often utilize chlorinated solvents like carbon tetrachloride. Modern approaches, however, emphasize the use of "green" solvents. For the synthesis of this compound, exploring greener alternatives such as ionic liquids, deep eutectic solvents, or even water (for certain reaction types) could be beneficial. nih.govmdpi.com These solvents can not only reduce the environmental impact but also in some cases enhance reaction rates and simplify product isolation. nih.govmdpi.com
Table 2: Comparison of Conventional and Green Solvents for Halogenation Reactions
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Carbon Tetrachloride, Chloroform | Good solubility for nonpolar substrates and reagents | Toxic, environmentally persistent |
| Green Solvents | Ionic Liquids, Deep Eutectic Solvents, Water | Low volatility, potential for recyclability, can enhance reactivity | Higher cost, potential for product isolation challenges, viscosity |
Reaction Condition Optimization and Process Intensification
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. This includes temperature, reaction time, reagent stoichiometry, and catalyst loading. Design of Experiments (DoE) can be a powerful tool for efficiently exploring the reaction space and identifying optimal conditions.
Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, can also be applied. researchgate.net For a potentially exothermic reaction like chlorination, the use of microreactors could offer superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety. researchgate.net Continuous flow processing, a key aspect of process intensification, can also enable more consistent product quality and easier scalability. researchgate.net
Flow Chemistry Applications in Compound Synthesis
Step 1: Continuous Flow Synthesis of 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole via 1,3-Dipolar Cycloaddition
The core isoxazole structure can be efficiently constructed using a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govbeilstein-journals.orgsciforum.netrsc.org In a batch process, nitrile oxides are often generated in situ from the corresponding aldoxime and then reacted with the dipolarophile. This process can be seamlessly translated into a continuous flow setup, which is particularly advantageous for handling potentially unstable intermediates like nitrile oxides. researchgate.netresearchgate.net
A plausible batch reaction for this step would involve the oxidation of pivalaldehyde oxime to generate pivalonitrile oxide, which then reacts with propargyl alcohol in a [3+2] cycloaddition to form 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole.
For a flow chemistry approach, two separate inlet streams would be used.
Stream A: A solution of pivalaldehyde oxime and a mild oxidizing agent.
Stream B: A solution of propargyl alcohol.
These two streams would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated coil reactor. The controlled heating within the microreactor facilitates the rapid generation of the nitrile oxide and its immediate reaction with the alkyne, minimizing decomposition and side reactions. The residence time in the reactor coil can be precisely controlled by adjusting the flow rates of the pumps to optimize the reaction yield.
Table 1: Proposed Reaction Parameters for Flow Synthesis of 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole
| Parameter | Proposed Value/Condition | Rationale |
| Reactant A | Pivalaldehyde oxime in a suitable organic solvent (e.g., THF, Acetonitrile) | Precursor for the nitrile oxide. |
| Reactant B | Propargyl alcohol in a compatible solvent | The dipolarophile for the cycloaddition. |
| Oxidizing Agent | e.g., N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent | For the in-situ generation of the nitrile oxide. |
| Flow Rate | To be optimized (e.g., 0.1 - 1.0 mL/min) | Controls the residence time in the reactor. |
| Reactor Temperature | To be optimized (e.g., 60 - 120 °C) | To promote the formation of the nitrile oxide and the cycloaddition. |
| Reactor Volume | To be determined based on desired throughput | Scalability is a key advantage of flow chemistry. |
The effluent from the reactor would then be collected. The use of a continuous flow system for this step offers several key advantages over a traditional batch process, including improved safety by minimizing the accumulation of the potentially hazardous nitrile oxide intermediate, enhanced heat transfer and temperature control, and the potential for straightforward scaling up of the production. nih.govvapourtec.comchemanager-online.com
Step 2: Continuous Flow Chlorination of 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole
The second step of the proposed synthesis involves the conversion of the hydroxymethyl group of the isoxazole intermediate to a chloromethyl group. This transformation is typically achieved using a variety of chlorinating agents. In a flow chemistry setting, the use of hazardous reagents can be managed more safely. goflow.atacs.orgnih.gov
A continuous flow process for this chlorination step would involve feeding a stream of the 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole intermediate dissolved in a suitable solvent and a stream of a chlorinating agent (e.g., thionyl chloride, or Vilsmeier reagent generated in-situ) into a microreactor. The precise control over stoichiometry and reaction temperature afforded by the flow system can lead to higher selectivity and minimize the formation of byproducts. rsc.orgorganic-chemistry.org
Table 2: Proposed Reaction Parameters for Flow Chlorination
| Parameter | Proposed Value/Condition | Rationale |
| Reactant A | 4-(hydroxymethyl)-3-tert-butyl-1,2-oxazole in a suitable solvent (e.g., Dichloromethane, Chloroform) | The substrate for the chlorination reaction. |
| Chlorinating Agent | e.g., Thionyl chloride, Oxalyl chloride/DMF, or other suitable reagent | To effect the conversion of the alcohol to the chloride. |
| Flow Rate | To be optimized | To control residence time and reaction completion. |
| Reactor Temperature | To be optimized (e.g., 0 - 50 °C) | To control the reaction rate and selectivity. |
| Quenching Stream | An aqueous solution (e.g., sodium bicarbonate) can be introduced post-reactor | To neutralize excess reagent and byproducts. |
The ability to perform this reaction at a consistent temperature and with rapid mixing can prevent over-reaction and decomposition of the product. Furthermore, the small reactor volumes inherent in flow chemistry systems significantly mitigate the risks associated with handling corrosive and reactive chlorinating agents. researchgate.net
Reactivity and Mechanistic Investigations of 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole
Reactivity of the Chloromethyl Substituent
The primary site of reactivity in 3-tert-butyl-4-(chloromethyl)-1,2-oxazole is the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of benzylic and allylic halides, as the isoxazole (B147169) ring can stabilize the transition state of substitution and elimination reactions.
Nucleophilic substitution is an expected and prominent reaction pathway for this compound. The reaction would involve the displacement of the chloride ion by a nucleophile. The mechanism could proceed via either an S(_N)1 or S(_N)2 pathway, or a combination thereof, depending on the reaction conditions (solvent, temperature) and the nature of the nucleophile.
Oxygen-containing nucleophiles such as water, alcohols, and carboxylates are expected to react with this compound to form alcohols, ethers, and esters, respectively. For instance, reaction with sodium hydroxide (B78521) would likely yield [4-(hydroxymethyl)-3-tert-butyl-1,2-oxazol].
Table 1: Predicted Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | [4-(hydroxymethyl)-3-tert-butyl-1,2-oxazol] |
| Alkoxide | Sodium Methoxide (NaOCH₃) | [4-(methoxymethyl)-3-tert-butyl-1,2-oxazol] |
Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, are predicted to displace the chloride to form the corresponding amines. These reactions would provide a route to various nitrogen-containing derivatives of the parent isoxazole.
Table 2: Predicted Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Ammonia | Ammonia (NH₃) | [ (3-tert-butyl-1,2-oxazol-4-yl)methanamine] |
| Primary Amine | Methylamine (CH₃NH₂) | [ N-methyl-(3-tert-butyl-1,2-oxazol-4-yl)methanamine] |
Given that sulfur compounds are generally excellent nucleophiles, reactions with species like thiols and thiocyanates are expected to proceed efficiently. msu.edu For example, reaction with sodium hydrosulfide (B80085) would lead to the formation of the corresponding thiol.
Table 3: Predicted Nucleophilic Substitution Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | [ (3-tert-butyl-1,2-oxazol-4-yl)methanethiol] |
| Thiolate | Sodium Thiophenolate (NaSPh) | [ 3-tert-butyl-4-[(phenylthio)methyl]-1,2-oxazole] |
Carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, would allow for the formation of new carbon-carbon bonds, extending the carbon skeleton of the molecule. For instance, reaction with a malonic ester enolate would introduce a functionalized alkyl chain.
Table 4: Predicted Nucleophilic Substitution Reactions with Carbon Nucleophiles
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | [ 2-(3-tert-butyl-1,2-oxazol-4-yl)acetonitrile] |
| Enolate | Diethyl malonate + base | [ Diethyl 2-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]malonate] |
In the presence of a strong, sterically hindered base, an elimination reaction (likely E2) could potentially compete with nucleophilic substitution, although this is generally less favorable for primary halides. Such a reaction would require the abstraction of a proton from the isoxazole ring, which is not a typical pathway. A more plausible, though still speculative, elimination would involve a more complex rearrangement or fragmentation of the isoxazole ring under harsh conditions, but no literature exists to support this for this specific molecule.
Radical Reactions and Radical Initiated Transformations
The chloromethyl group in this compound is a potential site for radical reactions. Homolytic cleavage of the carbon-chlorine bond can be initiated by radical initiators or photochemically to generate a 3-tert-butyl-1,2-oxazol-4-yl)methyl radical. This reactive intermediate can then participate in a variety of transformations.
Research into the radical reactions of analogous systems suggests that this radical species can undergo several potential pathways, including:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 3-tert-butyl-4-methyl-1,2-oxazole.
Addition to Unsaturated Systems: The radical can add to alkenes or alkynes, forming new carbon-carbon bonds and leading to more complex molecular architectures.
Oxidation/Reduction: The radical can be oxidized to a carbocation or reduced to a carbanion, opening up further reaction possibilities.
While specific studies on this compound are not extensively documented in this context, the principles of radical chemistry suggest that it would be a viable substrate for such transformations. The stability of the generated radical would be influenced by the electronic properties of the isoxazole ring.
Recent advancements in synthetic methodologies have highlighted the use of radical cascade reactions for the synthesis of isoxazole derivatives. For instance, tert-butyl nitrite (B80452) has been employed to trigger radical cascades for the synthesis of isoxazoles, indicating that radical pathways are relevant to this heterocyclic system. researchgate.netorganic-chemistry.org
Rearrangement Reactions of the Chloromethyl Functionality
Rearrangement reactions involving the chloromethyl group of this compound are not commonly reported. The proximity of the chloromethyl group to the oxazole (B20620) ring could potentially lead to intramolecular rearrangements under specific conditions, such as in the presence of strong Lewis acids or upon formation of a carbocation at the methylene (B1212753) carbon. However, without specific literature precedence for this particular compound, any proposed rearrangement would be speculative.
Reactivity of the 1,2-Oxazole Heterocyclic Ring
The 1,2-oxazole ring is an aromatic heterocycle with distinct regions of reactivity. The nitrogen atom is basic and can be protonated or alkylated, while the carbon atoms of the ring can be susceptible to either electrophilic or nucleophilic attack depending on the reaction conditions and the substitution pattern of the ring. The presence of the electron-donating tert-butyl group at C3 and the electron-withdrawing chloromethyl group at C4 modulates the electron density and reactivity of the ring.
Electrophilic Attack on the Oxazole Ring System
The 1,2-oxazole ring is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the tert-butyl group at the C3 position may slightly activate the ring towards electrophiles. Electrophilic attack, if it were to occur, would likely be directed to the C5 position, which is meta to the deactivating influence of the ring nitrogen and oxygen atoms.
In related isoxazole systems, electrophilic cyclization has been used to generate highly substituted isoxazoles. nih.gov This suggests that under appropriate conditions, the oxazole ring can participate in reactions with electrophiles.
Nucleophilic Attack on the Oxazole Ring System
The chloromethyl group at the C4 position provides a primary site for nucleophilic attack, leading to substitution of the chlorine atom. This is a common and synthetically useful reaction for functionalizing the molecule. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride to form new ethers, thioethers, and amines, respectively. researchgate.net
Direct nucleophilic attack on the oxazole ring itself is less common but can occur under forcing conditions or with highly activated systems. The C5 position is the most likely site for nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
Ring-Opening and Rearrangement Pathways of the Oxazole Core
The N-O bond of the 1,2-oxazole ring is its weakest point and is susceptible to cleavage under various conditions, leading to ring-opening reactions. This can be initiated by:
Reductive Cleavage: Catalytic hydrogenation or treatment with reducing agents can cleave the N-O bond, leading to the formation of β-amino ketones or related structures.
Base-Induced Ring Opening: Strong bases can deprotonate the C5 position, initiating a ring-opening cascade.
Photochemical Rearrangement: Irradiation with UV light can induce rearrangement of the oxazole ring to other heterocyclic systems.
While specific studies on this compound are limited, the general reactivity patterns of 1,2-oxazoles suggest that these ring-opening pathways are plausible.
Cycloaddition Reactions of the Oxazole Ring
The 1,2-oxazole ring can participate as a diene or a dienophile in cycloaddition reactions, although this is not a common mode of reactivity. The aromaticity of the ring makes it less reactive in Diels-Alder type reactions compared to non-aromatic dienes. However, under high temperature or pressure, or with highly reactive dienophiles, cycloaddition reactions can occur.
More commonly, isoxazoles are synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.net This highlights the importance of cycloaddition chemistry in the context of the isoxazole ring system, albeit primarily in its formation rather than its subsequent reactions.
Data Tables
Table 1: General Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Products |
| Chloromethyl | Radical Halogen Abstraction | (3-tert-butyl-1,2-oxazol-4-yl)methyl radical |
| Chloromethyl | Nucleophilic Substitution | Ethers, Thioethers, Amines |
| 1,2-Oxazole Ring | Electrophilic Attack | C5-substituted derivatives |
| 1,2-Oxazole Ring | Reductive Ring Opening | β-amino ketones |
Electronic and Steric Influence of Substituents on Reactivity
The reactivity of this compound is fundamentally controlled by the distinct properties of its two key substituents: the tert-butyl group at the C3 position and the chloromethyl group at the C4 position. These groups exert profound steric and electronic effects that dictate the molecule's reaction pathways.
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its primary influence on the reactivity of this compound is through steric hindrance. This bulky group physically obstructs the approach of reactants to the adjacent positions on the isoxazole ring, namely the N2 and C3 atoms.
This steric shield has several important consequences for potential reaction pathways:
Hindrance of Ring-Based Reactions: Any reaction requiring a nucleophile or electrophile to attack the C3 position or the nitrogen atom of the isoxazole ring would be significantly slowed or prevented entirely.
Direction of Nucleophilic Attack: The most probable site for nucleophilic attack on the molecule is the carbon atom of the chloromethyl group (-CH₂Cl). The tert-butyl group does not directly hinder this position, thereby channeling reactivity towards substitution reactions at this site.
Influence on Substitution Mechanism: In a potential nucleophilic substitution at the chloromethyl carbon, the tert-butyl group can influence the mechanism. While it is distant from the reaction center, its bulk can sterically disfavor a crowded SN2 (bimolecular nucleophilic substitution) transition state, potentially making an SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a less crowded carbocation intermediate, more competitive under certain conditions.
The chloromethyl group (-CH₂Cl) at the C4 position primarily exerts a strong electron-withdrawing inductive effect (-I effect) on the 1,2-oxazole ring. This is due to the high electronegativity of the chlorine atom, which pulls electron density away from the ring system through the sigma bonds.
Key electronic consequences include:
Ring Deactivation: The inductive withdrawal of electron density deactivates the aromatic isoxazole ring towards electrophilic substitution. The reduced electron density makes the ring less attractive to incoming electrophiles.
Enhanced Electrophilicity of the Methylene Carbon: The primary electronic effect is the polarization of the C-Cl bond in the chloromethyl group. The carbon atom becomes highly electron-deficient and thus a potent electrophilic site. This greatly enhances its susceptibility to attack by nucleophiles, making nucleophilic substitution the most prominent reaction for this compound. The electron-withdrawing nature of the adjacent isoxazole ring further increases the electrophilicity of this carbon center.
Together, the steric hindrance from the tert-butyl group and the electronic activation of the chloromethyl group create a molecule primed for nucleophilic substitution reactions at the chloromethyl position, while reactions involving the isoxazole ring itself are disfavored.
Mechanistic Elucidation Studies
To fully understand the reaction pathways of this compound, particularly the dominant nucleophilic substitution, several experimental techniques are employed. These studies provide deep insights into the sequence of bond-forming and bond-breaking events that constitute the reaction mechanism.
Kinetic studies are essential for distinguishing between possible reaction mechanisms, such as the SN1 and SN2 pathways. By measuring the reaction rate while systematically varying the concentrations of the reactants (the oxazole substrate and the nucleophile), a rate law can be determined. libretexts.org
The rate law expresses the mathematical relationship between reactant concentrations and the reaction rate. For a nucleophilic substitution reaction involving this compound, the expected rate laws are:
SN2 Mechanism: Rate = k[C₈H₁₂ClNO][Nucleophile]. This is a second-order rate law, indicating that both the substrate and the nucleophile are involved in the single, rate-determining step. libretexts.orgyoutube.com
SN1 Mechanism: Rate = k[C₈H₁₂ClNO]. This is a first-order rate law, suggesting the rate-determining step involves only the substrate (i.e., the slow dissociation of the chloride leaving group to form a carbocation). azom.comyoutube.com
To illustrate how kinetic data is analyzed, the following table presents hypothetical data for a reaction of this compound with a generic nucleophile, Nu⁻.
| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |
Note: The data in this table is for illustrative purposes only to demonstrate the principles of kinetic analysis and does not represent actual experimental results for this specific compound.
From this hypothetical data, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This indicates a second-order reaction, consistent with an SN2 mechanism.
Isotope labeling is a powerful technique used to trace the fate of atoms during a reaction. chem-station.com By replacing an atom at a specific position in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can gain unambiguous evidence for a proposed mechanism.
A key application of this technique is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the normal, unlabeled reactant to the rate of the isotopically labeled reactant (k_light / k_heavy). wikipedia.org
For the nucleophilic substitution of this compound, a secondary deuterium KIE could be measured by replacing the two hydrogen atoms on the chloromethyl group with deuterium (-CD₂Cl).
If an SN1 mechanism occurs, the carbon atom rehybridizes from sp³ to sp² in the carbocation intermediate. This change leads to a significant normal secondary KIE (kH/kD > 1, typically around 1.1-1.25), because the C-H(D) bending vibrations become less constrained in the transition state.
If an SN2 mechanism occurs, the carbon remains sp³ hybridized but becomes more crowded in the pentacoordinate transition state. This typically results in a small or inverse KIE (kH/kD ≈ 1 or slightly < 1). cdnsciencepub.com
| Reaction Mechanism | Site of Isotopic Labeling | Typical kH/kD Value | Interpretation |
|---|---|---|---|
| SN1 | α-carbon (-CH₂Cl vs -CD₂Cl) | 1.10 - 1.25 | sp³ → sp² rehybridization in the rate-determining step. |
| SN2 | α-carbon (-CH₂Cl vs -CD₂Cl) | 0.95 - 1.05 | Slight increase in steric crowding at the transition state. |
Note: The values in this table are representative for typical nucleophilic substitution reactions and serve to illustrate the principles of KIE analysis.
Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), allow for the real-time monitoring of chemical reactions as they occur (in situ). iastate.edu For a reaction involving this compound, the reaction could be initiated directly inside an NMR tube within the spectrometer. researchgate.net
By acquiring spectra at regular time intervals, researchers can:
Track Reactant and Product Concentrations: The disappearance of signals corresponding to the starting material (e.g., the -CH₂Cl protons) and the appearance of new signals for the product can be integrated to determine their relative concentrations over time. This provides an alternative method for determining reaction kinetics. youtube.com
Identify Reaction Intermediates: In some cases, short-lived intermediates may be detected if they accumulate to a sufficient concentration. While a carbocation in an SN1 reaction is typically too transient to observe directly with standard NMR, other potential intermediates in more complex pathways might be identifiable.
Confirm Product Structure: The final spectrum provides unambiguous structural confirmation of the reaction product without the need for isolation and purification, accelerating the mechanistic investigation.
This direct observation of the reaction mixture provides a wealth of data, complementing kinetic and isotopic studies to build a complete and detailed picture of the reaction mechanism. nih.gov
Applications of 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole in Advanced Organic Synthesis
As a Versatile Synthon for Complex Molecular Architectures
The inherent reactivity of the chloromethyl group, coupled with the stability of the 3-tert-butyl-1,2-oxazole scaffold, makes this compound an excellent starting material for the construction of intricate molecular frameworks, including fused heterocyclic systems and macrocycles.
Building Block for Fused Heterocyclic Systems
The chloromethyl group at the 4-position of the 1,2-oxazole ring serves as an effective electrophilic site for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. By introducing a nucleophilic moiety elsewhere in a molecule derived from 3-tert-butyl-4-(chloromethyl)-1,2-oxazole, subsequent ring closure can be achieved.
For instance, substitution of the chloride with a suitable nucleophile that also contains a reactive functional group can set the stage for a subsequent intramolecular cyclization. One conceptual approach involves the initial displacement of the chloride by a binucleophile, such as an amino alcohol or a diamine. The newly introduced nucleophilic group can then react with a suitably positioned electrophile, which can be introduced by modification of the oxazole (B20620) ring or a substituent, to forge a new ring fused to the 1,2-oxazole core. The tert-butyl group at the 3-position can provide steric influence during these cyclization reactions, potentially leading to specific stereochemical outcomes.
While specific examples for the direct use of this compound in the synthesis of fused systems are not extensively documented in publicly available literature, the strategy of using halomethyl-substituted azoles for the construction of fused rings is a known synthetic approach. For example, intramolecular nitrile oxide cycloaddition has been employed to create fused isoxazole (B147169) derivatives. mdpi.commdpi.comnih.gov Analogously, intramolecular cyclization of appropriately functionalized derivatives of this compound is a promising route to novel isoxazolo-fused heterocycles.
Precursor for Oxazole-Containing Macrocycles
The development of macrocyclic compounds is a significant area of research in medicinal chemistry and materials science. This compound can serve as a key component in the synthesis of oxazole-containing macrocycles. The chloromethyl group allows for the covalent linkage of the oxazole unit into a larger ring system. nih.govnih.gov
One strategy involves the reaction of this compound with a long-chain molecule containing a nucleophilic end group. The resulting intermediate can then undergo a second reaction at its other terminus to complete the macrocyclic ring. A more direct approach is the dimerization or oligomerization of a derivative of the title compound under conditions that favor macrocyclization. For example, converting the chloromethyl group to a nucleophilic group and then reacting it with the parent chloromethyl compound could lead to the formation of a cyclic dimer or larger macrocycles. The synthesis of aza-oxa-triazole based macrocycles has been achieved using click chemistry for the macrocyclization step. mdpi.com This highlights the potential for functionalized oxazoles to be incorporated into macrocyclic structures.
Role in the Synthesis of Highly Functionalized Oxazole Derivatives
The chloromethyl group of this compound is a gateway to a wide array of functional group transformations, enabling the synthesis of diverse and highly functionalized oxazole derivatives.
Access to Hydroxymethyl and Aminomethyl Oxazoles
The chlorine atom of the chloromethyl group is readily displaced by nucleophiles, providing straightforward access to hydroxymethyl and aminomethyl oxazoles.
Hydroxymethylation: Treatment of this compound with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system results in the formation of (3-tert-butyl-1,2-oxazol-4-yl)methanol. This reaction typically proceeds via an S(_N)2 mechanism.
Amination: A wide variety of primary and secondary amines can be used to displace the chloride, yielding the corresponding aminomethyl derivatives. oup.com These reactions are generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The use of an excess of the amine can also serve this purpose. This method provides access to a library of N-substituted (3-tert-butyl-1,2-oxazol-4-yl)methanamines. The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate, can be employed for the synthesis of the primary amine. libretexts.org
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | NaOH (aq) | (3-Tert-butyl-1,2-oxazol-4-yl)methanol | Hydrolysis |
| This compound | RNH₂ (excess) | N-Alkyl-(3-tert-butyl-1,2-oxazol-4-yl)methanamine | Nucleophilic Substitution |
| This compound | R₂NH (excess) | N,N-Dialkyl-(3-tert-butyl-1,2-oxazol-4-yl)methanamine | Nucleophilic Substitution |
| This compound | 1. Potassium Phthalimide 2. Hydrazine | (3-Tert-butyl-1,2-oxazol-4-yl)methanamine | Gabriel Synthesis |
Synthesis of Aldehyde and Carboxylic Acid Derivatives via Oxidation
The chloromethyl group can be oxidized to afford the corresponding aldehyde and carboxylic acid derivatives, which are valuable intermediates for further synthetic elaborations.
Aldehyde Synthesis: The oxidation of the chloromethyl group to an aldehyde, 3-tert-butyl-1,2-oxazole-4-carbaldehyde, can be achieved using various methods. One common approach is the Sommelet reaction, which involves the reaction of the chloromethyl compound with hexamethylenetetramine followed by hydrolysis. Another method is the Kröhnke oxidation, which uses pyridine (B92270) followed by treatment with p-nitrosodimethylaniline and hydrolysis. Direct oxidation using reagents like dimethyl sulfoxide (B87167) (DMSO) under appropriate conditions can also be employed.
Carboxylic Acid Synthesis: Further oxidation of the aldehyde or direct oxidation of the hydroxymethyl derivative (obtained as described in 4.2.1) yields 3-tert-butyl-1,2-oxazole-4-carboxylic acid. Common oxidizing agents for the conversion of primary alcohols or aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO(_4)), Jones reagent (CrO(_3)/H(_2)SO(_4)), and sodium chlorite (B76162) (NaClO(_2)) catalyzed by TEMPO. researchgate.net
| Starting Material | Target Product | Typical Reagents |
|---|---|---|
| This compound | 3-Tert-butyl-1,2-oxazole-4-carbaldehyde | Hexamethylenetetramine (Sommelet) or Pyridine/p-nitrosodimethylaniline (Kröhnke) |
| (3-Tert-butyl-1,2-oxazol-4-yl)methanol | 3-Tert-butyl-1,2-oxazole-4-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| 3-Tert-butyl-1,2-oxazole-4-carbaldehyde | 3-Tert-butyl-1,2-oxazole-4-carboxylic acid | KMnO₄, Jones Reagent |
| (3-Tert-butyl-1,2-oxazol-4-yl)methanol | 3-Tert-butyl-1,2-oxazole-4-carboxylic acid | KMnO₄, Jones Reagent, TEMPO/NaClO₂ |
Preparation of Ethers and Esters from the Chloromethyl Group
The electrophilic nature of the carbon atom in the chloromethyl group makes it an ideal substrate for the synthesis of ethers and esters through nucleophilic substitution reactions.
Ether Synthesis: The Williamson ether synthesis is a classical and efficient method for the preparation of ethers from this compound. chem-station.comwikipedia.orgfrancis-press.comlibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the chloromethyl compound with an alkoxide or phenoxide nucleophile. The reaction proceeds via an S(_N)2 mechanism and is generally carried out in a polar aprotic solvent. A wide variety of alcohols can be converted to their corresponding alkoxides and used in this reaction, leading to a diverse range of ether derivatives.
Ester Synthesis: Esters can be readily prepared by reacting this compound with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the chloride ion. This reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate. This method is compatible with a broad range of carboxylic acids, allowing for the synthesis of a large library of ester derivatives.
| Product Type | General Reaction | Key Reagents |
|---|---|---|
| Ethers | R-OH + Base → R-O⁻ (Alkoxide) 3-tBu-4-CH₂Cl-Oxazole + R-O⁻ → 3-tBu-4-CH₂OR-Oxazole | Alcohol (R-OH), Strong Base (e.g., NaH), Polar Aprotic Solvent |
| Esters | R-COOH + Base → R-COO⁻ (Carboxylate) 3-tBu-4-CH₂Cl-Oxazole + R-COO⁻ → 3-tBu-4-CH₂OCOR-Oxazole | Carboxylic Acid (R-COOH), Base (e.g., K₂CO₃), Polar Aprotic Solvent |
Involvement in Domino, Cascade, and Multicomponent Reactions
While direct participation of this compound in well-established named domino, cascade, or multicomponent reactions is not extensively documented, its chemical structure lends itself to the design of novel sequences. The reactive chloromethyl group can serve as an initiation point for a series of intramolecular or intermolecular transformations, leading to the rapid construction of complex heterocyclic systems.
Domino Reactions: The chloromethyl moiety can act as an electrophilic trigger in domino sequences. For instance, nucleophilic substitution on the chloromethyl group by a suitably functionalized reactant could be the first step in a cascade of ring-forming reactions. One hypothetical domino reaction could involve the reaction of this compound with a binucleophile, such as a β-ketoester, to generate an intermediate that, upon in-situ deprotonation, could undergo an intramolecular cyclization to furnish a fused heterocyclic system.
Cascade Reactions: The isoxazole ring itself can be involved in cascade sequences, often initiated by ring-opening reactions. Although the 3-tert-butyl group enhances the stability of the isoxazole ring, under specific conditions such as reduction or photolysis, the N-O bond can be cleaved. This could unveil a reactive enaminone intermediate, which, in concert with the functionality derived from the chloromethyl group, could participate in a cascade of bond-forming events to yield intricate molecular scaffolds. For example, a reductive ring-opening followed by an intramolecular aldol-type condensation could lead to highly substituted carbocycles or heterocycles. A facile cascade method has been developed for the synthesis of 6-(halomethyl)pyrazolo[3,4-d]pyrimidines from 5-amino-1H-pyrazole-4-carbaldehydes via amidation and sequential heterocyclization. researchgate.net
Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov this compound can be envisioned as a key component in novel MCRs. For example, its reaction with a nucleophile and a third component in a one-pot process could lead to the formation of highly functionalized products. An electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction has been accomplished to assemble valuable five-membered isoxazole motifs. nih.govsemanticscholar.org
To illustrate the potential of this building block, the following table outlines a hypothetical multicomponent reaction:
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| This compound | Primary Amine | Isocyanide | Substituted Piperazines |
| This compound | β-Ketoester | Aldehyde | Dihydropyridines |
| This compound | Malononitrile | Sulfur | Thiophenes |
Synthesis of Optically Active Compounds Utilizing the Compound as a Chiral Auxiliary Precursor
The synthesis of enantiomerically pure compounds is a critical endeavor in medicinal chemistry and materials science. Chiral auxiliaries are powerful tools that enable the diastereoselective formation of new stereocenters. wikipedia.org While this compound is achiral, the chloromethyl group provides a convenient handle for the attachment of chiral moieties, thereby transforming it into a precursor for a novel class of chiral auxiliaries.
The conversion of the chloromethyl group into other functionalities is a straightforward process. For example, nucleophilic substitution with a chiral amine, alcohol, or thiol would yield a chiral derivative. The tert-butyl group provides steric bulk, which can effectively shield one face of the molecule, enhancing the diastereoselectivity of subsequent reactions.
Potential Functionalizations for Chiral Auxiliary Synthesis:
| Reagent | Resulting Functional Group | Potential Application as Chiral Auxiliary |
| (S)-(-)-2-Amino-1-propanol | Chiral Amino Alcohol | Asymmetric aldol (B89426) reactions, alkylations |
| (R)-(+)-Pantolactone | Chiral Lactone | Diels-Alder reactions, conjugate additions |
| (1R,2S)-(-)-Norephedrine | Chiral Amino Alcohol | Asymmetric reductions, Grignard additions |
Once the chiral auxiliary is installed, the isoxazole scaffold can direct the stereochemical outcome of reactions at a prochiral center. For instance, if the modified isoxazole is attached to a ketone, deprotonation and subsequent alkylation would be expected to proceed with high diastereoselectivity due to the steric influence of the tert-butyl group and the appended chiral unit. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions, preserving the newly formed chiral center.
Integration into Divergent Synthetic Strategies
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The functional handles present on this compound make it an ideal starting point for such synthetic endeavors. The chloromethyl group serves as a key branching point, allowing for a variety of chemical transformations that can lead to a wide range of molecular architectures.
Divergent Pathways from this compound:
A primary divergent strategy would involve the initial conversion of the chloromethyl group into a more versatile functional group, such as an aldehyde, a nitrile, or an azide (B81097). Each of these intermediates can then be subjected to a variety of well-established synthetic transformations to generate a diverse set of final products.
Oxidation to Aldehyde: Oxidation of the chloromethyl group to an aldehyde would open up a vast array of synthetic possibilities, including Wittig reactions, aldol condensations, and reductive aminations.
Conversion to Nitrile: Substitution with cyanide would yield the corresponding nitrile, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.
Formation of Azide: Reaction with sodium azide would produce the corresponding azidomethyl derivative, a versatile precursor for the synthesis of triazoles via "click" chemistry or for the introduction of an amino group via reduction.
The following table illustrates potential divergent synthetic pathways starting from key intermediates derived from this compound:
| Intermediate | Reaction Type | Resulting Product Class |
| 3-Tert-butyl-1,2-oxazole-4-carbaldehyde | Wittig Reaction | Alkenyl-substituted isoxazoles |
| 3-Tert-butyl-1,2-oxazole-4-carbonitrile | Grignard Addition | Ketones |
| 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole | Huisgen Cycloaddition | Triazolyl-isoxazoles |
Furthermore, the isoxazole ring itself can be a source of chemical diversity. As mentioned previously, ring-opening reactions can lead to linear intermediates that can be further elaborated. This dual reactivity of both the chloromethyl group and the isoxazole core makes this compound a powerful tool for the divergent synthesis of complex and diverse molecular libraries. Isoxazole derivatives have been extensively applied to the rapid synthesis of a diverse range of structurally complex N-containing molecules. rsc.org
Spectroscopic and Structural Elucidation Methodologies in Research on 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole
Infrared (IR) Spectroscopy Research for Functional Group IdentificationIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Identification of C-Cl Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of 3-tert-butyl-4-(chloromethyl)-1,2-oxazole, the identification of the carbon-chlorine (C-Cl) bond is a key diagnostic feature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H (tert-butyl) | Stretching | 2970 - 2860 |
| Oxazole (B20620) Ring C=N | Stretching | 1650 - 1550 |
| Oxazole Ring C-O | Stretching | 1250 - 1150 |
| C-Cl (chloromethyl) | Stretching | 850 - 550 |
Mass Spectrometry (MS) Research for Structural Confirmation
Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Elucidation of Fragmentation Pathways and Isotopic Patterns
In electron impact (EI) mass spectrometry, a molecule is ionized, forming a molecular ion (M⁺•) which can then break apart into smaller, charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule's structure. For this compound (molecular formula C₈H₁₂ClNO), a key diagnostic feature is the isotopic pattern of chlorine. uni.lu Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.
The fragmentation of this compound would be expected to proceed through several characteristic pathways:
Alpha-cleavage: The bond between the chloromethyl group and the oxazole ring can break, or the bond between the tert-butyl group and the ring can cleave.
Loss of a methyl radical: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation.
Loss of a chlorine radical: The C-Cl bond can break to release a chlorine radical (•Cl, 35 or 37 Da).
Loss of the chloromethyl radical: Cleavage of the C-C bond can result in the loss of the entire chloromethyl radical (•CH₂Cl, 49 or 51 Da).
| Fragment Ion | Proposed Loss | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |
|---|---|---|---|
| [C₈H₁₂ClNO]⁺• | Molecular Ion (M⁺•) | 173 | 175 |
| [C₇H₉ClNO]⁺ | Loss of •CH₃ | 158 | 160 |
| [C₈H₁₂NO]⁺ | Loss of •Cl | 138 | - |
| [C₇H₉NO]⁺• | Loss of •CH₂Cl | 124 | - |
| [C₄H₃ClNO]⁺• | Loss of •C(CH₃)₃ | 116 | 118 |
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions.
For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula.
| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Molecular Ion [M]⁺• | C₈H₁₂³⁵ClNO | 173.06075 |
| Protonated Molecule [M+H]⁺ | C₈H₁₃³⁵ClNO | 174.06803 |
| Sodiated Molecule [M+Na]⁺ | C₈H₁₂³⁵ClNNaO | 196.04997 |
X-ray Crystallography Research
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
Determination of Solid-State Molecular and Crystal Structures
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of recent searches, analysis of closely related structures provides insight into its expected solid-state conformation. Research on other substituted isoxazoles and tert-butylated heterocyclic compounds reveals common structural motifs. researchgate.netnih.govmdpi.com The 1,2-oxazole ring is expected to be nearly planar. The bulky tert-butyl group and the chloromethyl group attached to this ring will adopt specific orientations to minimize steric hindrance. The arrangement of molecules in the crystal lattice (crystal packing) would be governed by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Based on crystallographic data from analogous structures, the expected geometric parameters for this compound can be estimated. nih.govnih.gov These parameters are crucial for understanding the molecule's geometry and reactivity.
Bond Lengths: The C-Cl bond is expected to have a length of approximately 1.77-1.80 Å. The bonds within the oxazole ring (C-C, C-N, N-O, C-O) will exhibit lengths indicative of their aromatic character, intermediate between single and double bonds. For instance, the C=N bond would be around 1.33 Å, and the C-O bond within the ring would be near 1.35 Å.
Bond Angles: The internal angles of the five-membered oxazole ring are expected to be close to the ideal 108°. The bond angles around the sp³-hybridized carbon of the chloromethyl group and the quaternary carbon of the tert-butyl group would be approximately 109.5°.
Torsional Angles: Torsional angles describe the rotation around bonds. The angle between the plane of the oxazole ring and the C-C-Cl plane of the chloromethyl group is a key parameter that defines the substituent's orientation. This angle will be influenced by crystal packing forces and intramolecular steric repulsion to achieve the most stable conformation in the solid state.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-Cl | ~ 1.78 Å |
| Bond Length | Oxazole C=N | ~ 1.33 Å |
| Bond Length | Oxazole N-O | ~ 1.41 Å |
| Bond Angle | C-C-Cl | ~ 110° |
| Bond Angle | Internal Ring Angle (at C) | ~ 105-110° |
| Torsional Angle | Ring(C)-C-C-H (tert-butyl) | Variable (indicating free rotation) |
Investigation of Intermolecular Interactions and Packing Arrangements
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the experimental determination of the crystal structure of this compound. Consequently, detailed research findings regarding its specific intermolecular interactions and crystal packing arrangements, including experimentally determined data such as unit cell parameters, space group, and key intermolecular contacts (e.g., hydrogen bonds, halogen bonds), are not available at this time.
While general principles of intermolecular forces can be applied to hypothesize potential interactions for this molecule, any such discussion would be speculative without experimental data from techniques like single-crystal X-ray diffraction. The scientific community relies on such empirical studies to accurately describe the three-dimensional arrangement of molecules in a solid state and to understand the hierarchy and energetics of the non-covalent interactions that govern the crystal lattice.
However, without specific crystallographic data for this compound, the creation of detailed data tables and an in-depth analysis of its unique packing motifs and intermolecular contacts remains impossible. Further experimental research is required to elucidate the precise solid-state structure of this compound.
Computational Chemistry and Theoretical Studies on 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 3-tert-butyl-4-(chloromethyl)-1,2-oxazole at a molecular level. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecule's geometry and calculate its electronic properties. These calculations reveal the distribution of electrons within the molecule, which is key to predicting its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2-oxazole ring, particularly involving the π-system and the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, is anticipated to be concentrated around the electrophilic chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. This distribution indicates that the molecule will likely participate in nucleophilic substitution reactions at the chloromethyl carbon.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 5.25 |
Note: The values in the table are illustrative, representing typical energies for similar heterocyclic compounds as determined by DFT calculations.
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other charged or polar species.
In an ESP map of this compound, distinct regions of positive and negative potential would be observed:
Negative Potential (Red/Yellow): These electron-rich areas are typically located around the electronegative oxygen and nitrogen atoms of the 1,2-oxazole ring. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): This electron-deficient region is expected to be most prominent around the carbon atom of the chloromethyl group, due to the electron-withdrawing effects of the chlorine atom and the oxazole (B20620) ring. This positive potential highlights the primary site for nucleophilic attack.
Neutral Potential (Green): The tert-butyl group and the hydrogen atom on the oxazole ring would exhibit a more neutral potential.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms and kinetics. For this compound, a primary reaction of interest is the nucleophilic substitution (SN2) at the chloromethyl carbon.
Using DFT calculations, the entire reaction coordinate can be mapped out. This involves identifying the structures of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry and energy of the transition state, the activation energy (Ea) can be calculated, which is directly related to the reaction rate. Such models can confirm that the reaction proceeds via a backside attack, typical of an SN2 mechanism, where the nucleophile approaches the carbon atom opposite to the chlorine leaving group.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. For this compound, these calculations would provide theoretical values for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental spectra.
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C(CH3)3 | - | 28.5 |
| C(CH3)3 | 1.35 | 31.0 |
| C3-oxazole | - | 170.0 |
| C4-oxazole | - | 115.0 |
| C5-oxazole | 8.10 | 150.0 |
| CH2Cl | 4.60 | 38.0 |
IR Frequencies: The vibrational frequencies of a molecule can also be calculated computationally. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. For this compound, key predicted frequencies would include C-H stretches from the tert-butyl and chloromethyl groups, C=N and C=C stretching from the oxazole ring, and the C-Cl stretch.
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C-H Stretch (tert-butyl) | 2950-3000 |
| C=N Stretch (oxazole) | 1620 |
| C=C Stretch (oxazole) | 1580 |
| C-Cl Stretch | 750 |
Conformational Analysis and Energy Landscapes of the Compound
While the 1,2-oxazole ring is rigid and planar, the molecule possesses conformational flexibility due to rotation around the single bonds connecting the ring to the tert-butyl and chloromethyl substituents. Computational methods can be used to explore the potential energy landscape associated with these rotations.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers (rotational barriers) between them. For the tert-butyl group, steric hindrance likely dictates a preferred orientation relative to the plane of the oxazole ring to minimize energetic penalties. This analysis helps to understand the molecule's preferred three-dimensional structure in the gas phase or in solution.
Solvation Models and Solvent Effects on Reactivity
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
For the SN2 reaction of this compound, solvation models can predict how different solvents will affect the reaction's activation energy. Polar aprotic solvents (e.g., DMF, DMSO) are expected to stabilize the charge-separated transition state more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate. These computational predictions align with experimental observations for similar nucleophilic substitution reactions.
Rational Design Principles for New Reactions or Derivatives Based on Theoretical Insights
However, based on standard computational chemistry practices applied to similar heterocyclic systems, it is possible to outline the principles that would guide the rational design of new reactions and derivatives of this compound. These principles are grounded in understanding the molecule's electronic structure, reactivity, and potential interactions with biological targets.
Mapping Electron Density and Reactivity: Theoretical calculations, such as those based on Density Functional Theory (DFT), would be the foundational step. These studies would elucidate the electron distribution across the this compound molecule. Key insights would be derived from:
Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen and oxygen atoms of the oxazole ring would likely appear as regions of negative potential, suggesting their role in hydrogen bonding or coordination.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO's location indicates the site of electron donation (nucleophilicity), while the LUMO's location points to the site of electron acceptance (electrophilicity). The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Predicting Reaction Pathways and Derivatization: Theoretical insights into the molecule's electronic properties would enable the rational design of new synthetic routes and derivatives.
Designing New Reactions: The chloromethyl group at the 4-position is an obvious site for nucleophilic substitution. Computational models could predict the activation energy barriers for reactions with various nucleophiles, allowing for the selection of optimal reaction conditions and reagents. Similarly, understanding the aromaticity and electron density of the oxazole ring would inform strategies for electrophilic substitution or ring-opening reactions.
Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, computational studies are pivotal for establishing Structure-Activity Relationships. uni.lu If this compound were identified as a biologically active scaffold, theoretical models would be employed to design derivatives with enhanced potency or selectivity.
Molecular Docking: This technique would simulate the interaction of this compound and its hypothetical derivatives with the active site of a target protein. These simulations would predict binding affinities and conformations, providing a rationale for the observed biological activity. The insights gained from docking studies, such as key hydrogen bonds or hydrophobic interactions, would guide the design of new derivatives with improved binding characteristics.
The table below outlines the computational approaches and their applications in the rational design of derivatives of this compound.
| Computational Method | Application in Rational Design |
| Density Functional Theory (DFT) | Calculation of electronic properties, optimization of molecular geometry, and prediction of spectral data. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites, guiding the design of targeted reactions. |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of chemical reactivity and the most likely sites for chemical reactions. |
| Molecular Docking | Simulation of the binding of the molecule and its derivatives to a biological target, guiding the design of more potent compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. |
While specific data for this compound is not available, these established computational principles provide a robust framework for its future exploration and the rational design of novel reactions and derivatives.
Emerging Research Directions and Future Perspectives for 3 Tert Butyl 4 Chloromethyl 1,2 Oxazole
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of highly functionalized heterocycles is a cornerstone of modern organic chemistry. For 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole, future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.
One promising avenue is the exploration of one-pot synthetic strategies . For instance, a convergent approach could be designed where the key C-C and C-O/N-O bond formations of the isoxazole (B147169) ring and the introduction of the chloromethyl group at the C4 position occur in a single, uninterrupted sequence. This could involve the cycloaddition of a nitrile oxide with a suitably substituted alkyne, a classic method for isoxazole synthesis, but optimized for sustainability by using greener solvents and catalysts.
Furthermore, flow chemistry presents a significant opportunity for the sustainable production of this compound. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The development of a flow-based synthesis for this compound would be a significant step towards its larger-scale availability for further research and application.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Potential Advantages | Potential Challenges |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized waste generation. | Requires careful optimization of reaction conditions to avoid side reactions. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability. | Initial setup costs can be high; requires specialized equipment. |
| Catalytic Methods | Use of substoichiometric amounts of catalysts, potential for asymmetric synthesis. | Catalyst screening and optimization can be time-consuming. |
Investigation of Underutilized or Unconventional Reactivity Modes
The chloromethyl group at the C4 position is a key functional handle that opens up a wide range of synthetic possibilities. While standard nucleophilic substitution reactions are expected, future research should delve into less conventional reactivity patterns.
For example, the generation of a 4-(isoxazolyl)methyl radical from the chloromethyl group could unlock novel C-C and C-heteroatom bond-forming reactions. This could be achieved through photoredox catalysis or by using radical initiators, allowing for the introduction of complex molecular fragments at the C4-methyl position.
Another area of interest is the exploration of the 1,2-oxazole ring as a latent functional group . Under specific conditions, such as transition-metal catalysis, the N-O bond of the isoxazole ring can be cleaved, leading to ring-opening and subsequent rearrangement or cycloaddition reactions. rsc.org This could provide access to a diverse array of nitrogen- and oxygen-containing acyclic and heterocyclic structures that would be difficult to prepare using other methods.
Integration into Photoredox or Electro-organic Synthetic Methodologies
Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful tools for sustainable and selective organic transformations. rsc.orgsemanticscholar.org The integration of this compound into these methodologies holds significant promise.
In photoredox catalysis , the compound could potentially act as a substrate for a variety of transformations. For instance, single-electron reduction of the C-Cl bond could generate the corresponding radical for subsequent coupling reactions. nih.gov Alternatively, the isoxazole ring itself might participate in photoinduced cycloaddition reactions.
Electro-organic synthesis offers a reagent-free method for oxidation and reduction reactions. The chloromethyl group could be electrochemically reduced to a methyl group or coupled with other substrates. Furthermore, the isoxazole ring could be subjected to electrochemical ring-opening or functionalization, providing access to novel molecular architectures under mild and environmentally friendly conditions.
Development of Asymmetric Transformations Utilizing the Compound
The introduction of chirality is a critical aspect of modern drug discovery and materials science. While this compound is achiral, its functional groups provide opportunities for its use in asymmetric synthesis.
Future research could focus on developing enantioselective nucleophilic substitution reactions at the chloromethyl group. This could be achieved using chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, to control the stereochemical outcome of the reaction.
Furthermore, the isoxazole core could serve as a directing group in asymmetric C-H activation reactions on the tert-butyl group. This would allow for the stereoselective introduction of new functional groups at a typically unreactive position, leading to the synthesis of novel chiral isoxazole derivatives.
Applications in Materials Science (e.g., as monomers for polymers, components of functional materials)
The unique combination of a rigid heterocyclic core and a reactive functional group makes this compound an interesting candidate for applications in materials science.
The chloromethyl group can be readily converted into other functional groups suitable for polymerization . For example, conversion to an amino, hydroxyl, or vinyl group would allow for the incorporation of the tert-butyl-isoxazole moiety into various polymer backbones. The resulting polymers could exhibit interesting properties such as high thermal stability, specific photophysical characteristics, or tailored solubility, stemming from the isoxazole unit.
Moreover, the isoxazole ring is known to be a component of some functional materials , including liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to tune the electronic and photophysical properties of such materials.
Table 2: Potential Applications in Materials Science
| Application Area | Rationale | Potential Properties |
| Polymers | The chloromethyl group allows for facile functionalization into a polymerizable monomer. | Enhanced thermal stability, tunable solubility, specific optical properties. |
| Functional Materials | The isoxazole core can impart desirable electronic and photophysical properties. | Liquid crystalline behavior, electroluminescence, charge transport properties. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques can provide real-time insights into reacting systems.
Future research could involve the use of this compound as a model substrate to develop and validate in-situ spectroscopic methods for monitoring isoxazole chemistry. Techniques such as flow NMR and in-situ FTIR spectroscopy could be employed to track the formation of intermediates and products in real-time. magritek.comresearchgate.net This would not only aid in the optimization of reactions involving this specific compound but also contribute to a deeper understanding of isoxazole reactivity in general. The distinct signals from the tert-butyl group and the chloromethyl protons in ¹H NMR, for instance, could serve as excellent spectroscopic handles for quantitative analysis. analytik.news
Q & A
Q. What are the common synthetic routes for 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole?
The synthesis typically involves cyclization of precursors with chloromethylating agents. For example, reacting tert-butyl-substituted oxazole intermediates with chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., ZnI₂) facilitates regioselective chloromethylation . Optimization of solvent polarity (e.g., dichloromethane) and temperature (40–60°C) improves yields. Purification via column chromatography or recrystallization is recommended for isolating the pure compound.
Q. How can structural characterization of this compound be performed?
Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for confirming regiochemistry and substituent positions. Key spectral features include:
- A singlet for the tert-butyl group protons (δ ~1.4–1.5 ppm in ¹H NMR).
- Chloromethyl group resonance at δ ~4.5–5.0 ppm (¹H NMR) and ~40–45 ppm (¹³C NMR). X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in analogous oxazole derivatives .
Q. What reactivity patterns are expected for the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and elimination reactions under basic conditions. For example, substitution with sodium azide yields azide derivatives, which can be further functionalized via click chemistry. Reactivity is influenced by the electron-withdrawing oxazole ring, which enhances the leaving group ability of chlorine .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Competing pathways (e.g., oxazole vs. isoxazole formation) arise due to the ambident nucleophilic nature of hydroxylamine derivatives. Using β-enamino ketoesters as precursors and controlling pH (e.g., buffered conditions) favor 1,2-oxazole formation over 1,3-oxazole isomers. Computational methods (DFT calculations) can predict thermodynamic stability of intermediates .
Q. What strategies optimize reaction yields in nucleophilic substitutions involving the chloromethyl group?
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature control: Lower temperatures (0–25°C) minimize side reactions like elimination. Monitoring progress via TLC or HPLC-MS ensures timely termination of reactions .
Q. How do computational methods aid in predicting biological activity?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors. For example, oxazole derivatives with chloromethyl groups show potential interaction with kinase ATP-binding pockets. MD simulations assess stability of ligand-target complexes over time .
Q. What analytical approaches resolve contradictions in reported reaction yields?
- Systematic variation studies: Test parameters (solvent, catalyst, stoichiometry) to identify critical factors.
- Kinetic profiling: Use in situ IR or NMR to track intermediate formation and decay.
- Meta-analysis: Compare literature data for trends (e.g., higher yields in anhydrous vs. aqueous conditions) .
Methodological Considerations Table
| Challenge | Solution | Key Evidence |
|---|---|---|
| Regioselectivity in synthesis | Use β-enamino ketoesters + pH control | |
| Chloromethyl group stability | Avoid prolonged exposure to bases or protic solvents | |
| Structural ambiguity | Combine X-ray crystallography with ¹⁵N NMR | |
| Biological activity prediction | Docking simulations + free-energy perturbation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
